molecular formula C16H16O B1354215 1-Allyl-2-(benzyloxy)benzene CAS No. 51496-94-7

1-Allyl-2-(benzyloxy)benzene

Cat. No. B1354215
Key on ui cas rn: 51496-94-7
M. Wt: 224.3 g/mol
InChI Key: KOINYZYCRQIVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05541286

Procedure details

A solution of 6.71 (50 mmol) of 2-allylphenol in 50 ml of dimethylformamide was added dropwise to a stirred suspension of 2.20 g (55 mol) of a 60% dispersion of sodium hydride in mineral oil in 30 ml of dimethylformamide. The mixture was stirred at 25° C. for 1 hour and then a solution of 5.95 ml (50 mmol) of benzyl bromide in 20 ml of dimethylformamide was added dropwise. After the resulting mixture was stirred at 25° C. for 18 hours 500 ml of water was added and the mixture was extracted with ether. The ether extracts were washed with water and brine, dried (Na2SO4) and concentrated. Chromatography of the residue on a silica gel column, eluting with a 0 to 10% gradient of ethyl acetate in hexane afforded 9.68 g (86.4%) of the product as a colorless liquid.
[Compound]
Name
6.71
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.95 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
86.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH:2]=[CH2:3].[H-].[Na+].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>CN(C)C=O>[CH2:13]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:1][CH:2]=[CH2:3])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
6.71
Quantity
50 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.95 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography of the residue on a silica gel column, eluting with a 0 to 10% gradient of ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 9.68 g
YIELD: PERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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